Cas no 2229148-98-3 (1-(2-phenylpropan-2-yl)cyclopentylmethanamine)

1-(2-Phenylpropan-2-yl)cyclopentylmethanamine is a synthetic organic compound featuring a cyclopentylmethanamine core substituted with a 2-phenylpropan-2-yl group. This structure imparts unique steric and electronic properties, making it a potential intermediate in pharmaceutical and agrochemical synthesis. The presence of both aromatic and aliphatic moieties enhances its versatility in chemical transformations, such as reductive amination or nucleophilic substitution. Its rigid cyclopentyl backbone may contribute to improved metabolic stability in drug design. The compound's well-defined molecular architecture allows for precise modification, facilitating research in medicinal chemistry and material science. Proper handling and storage under inert conditions are recommended due to its amine functionality.
1-(2-phenylpropan-2-yl)cyclopentylmethanamine structure
2229148-98-3 structure
Product name:1-(2-phenylpropan-2-yl)cyclopentylmethanamine
CAS No:2229148-98-3
MF:C15H23N
Molecular Weight:217.34982419014
CID:5853320
PubChem ID:165623131

1-(2-phenylpropan-2-yl)cyclopentylmethanamine 化学的及び物理的性質

名前と識別子

    • 1-(2-phenylpropan-2-yl)cyclopentylmethanamine
    • EN300-1877782
    • 2229148-98-3
    • [1-(2-phenylpropan-2-yl)cyclopentyl]methanamine
    • インチ: 1S/C15H23N/c1-14(2,13-8-4-3-5-9-13)15(12-16)10-6-7-11-15/h3-5,8-9H,6-7,10-12,16H2,1-2H3
    • InChIKey: IXQUHTCEBFJKCP-UHFFFAOYSA-N
    • SMILES: NCC1(CCCC1)C(C1C=CC=CC=1)(C)C

計算された属性

  • 精确分子量: 217.183049738g/mol
  • 同位素质量: 217.183049738g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 220
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • XLogP3: 3.8

1-(2-phenylpropan-2-yl)cyclopentylmethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1877782-1.0g
[1-(2-phenylpropan-2-yl)cyclopentyl]methanamine
2229148-98-3
1g
$943.0 2023-06-03
Enamine
EN300-1877782-2.5g
[1-(2-phenylpropan-2-yl)cyclopentyl]methanamine
2229148-98-3
2.5g
$1848.0 2023-09-18
Enamine
EN300-1877782-0.5g
[1-(2-phenylpropan-2-yl)cyclopentyl]methanamine
2229148-98-3
0.5g
$905.0 2023-09-18
Enamine
EN300-1877782-0.1g
[1-(2-phenylpropan-2-yl)cyclopentyl]methanamine
2229148-98-3
0.1g
$829.0 2023-09-18
Enamine
EN300-1877782-0.25g
[1-(2-phenylpropan-2-yl)cyclopentyl]methanamine
2229148-98-3
0.25g
$867.0 2023-09-18
Enamine
EN300-1877782-10.0g
[1-(2-phenylpropan-2-yl)cyclopentyl]methanamine
2229148-98-3
10g
$4052.0 2023-06-03
Enamine
EN300-1877782-5.0g
[1-(2-phenylpropan-2-yl)cyclopentyl]methanamine
2229148-98-3
5g
$2732.0 2023-06-03
Enamine
EN300-1877782-5g
[1-(2-phenylpropan-2-yl)cyclopentyl]methanamine
2229148-98-3
5g
$2732.0 2023-09-18
Enamine
EN300-1877782-1g
[1-(2-phenylpropan-2-yl)cyclopentyl]methanamine
2229148-98-3
1g
$943.0 2023-09-18
Enamine
EN300-1877782-0.05g
[1-(2-phenylpropan-2-yl)cyclopentyl]methanamine
2229148-98-3
0.05g
$792.0 2023-09-18

1-(2-phenylpropan-2-yl)cyclopentylmethanamine 関連文献

1-(2-phenylpropan-2-yl)cyclopentylmethanamineに関する追加情報

Comprehensive Overview of 1-(2-phenylpropan-2-yl)cyclopentylmethanamine (CAS No. 2229148-98-3): Properties, Applications, and Research Insights

1-(2-phenylpropan-2-yl)cyclopentylmethanamine (CAS No. 2229148-98-3) is a structurally unique organic compound that has garnered significant attention in pharmaceutical and chemical research. This molecule features a cyclopentylmethanamine core substituted with a 2-phenylpropan-2-yl group, offering a blend of lipophilicity and steric hindrance that makes it valuable for drug discovery and material science applications. Researchers are particularly interested in its potential as a building block for novel bioactive molecules, given its ability to modulate receptor interactions and metabolic stability.

The compound's chemical structure combines aromatic and aliphatic components, which contributes to its versatility in synthetic chemistry. Recent studies highlight its role in the development of central nervous system (CNS) targeting agents, a hot topic in neuroscience research. With growing public interest in mental health and neurodegenerative diseases, compounds like 1-(2-phenylpropan-2-yl)cyclopentylmethanamine are increasingly searched in academic and industrial databases for their potential to address unmet medical needs.

From a synthetic chemistry perspective, the cyclopentylmethanamine moiety is notable for its conformational rigidity, which can enhance binding affinity in drug candidates. This aligns with current trends in fragment-based drug design (FBDD), a method frequently discussed in AI-driven drug discovery forums. The compound's CAS No. 2229148-98-3 is often queried alongside terms like "SAR studies" and "scaffold optimization," reflecting its relevance in medicinal chemistry workflows.

In material science, the 2-phenylpropan-2-yl group's steric properties make this compound a candidate for designing advanced polymers with tailored thermal stability. Sustainability-focused researchers are exploring such derivatives for eco-friendly materials, a trending topic in green chemistry. The compound's lipophilic character also makes it a subject of interest in drug delivery system research, particularly for enhancing blood-brain barrier penetration—a frequent search query in pharmacological databases.

Analytical characterization of 1-(2-phenylpropan-2-yl)cyclopentylmethanamine typically involves NMR spectroscopy and mass spectrometry, techniques widely discussed in open-access chemistry platforms. Its stability under physiological conditions is another active research area, with data often cited in discussions about prodrug development—a popular subject in pharmaceutical SEO content.

Regulatory databases list this compound as non-hazardous under standard handling conditions, though proper laboratory safety protocols should always be followed. Its commercial availability through specialty chemical suppliers has increased its visibility in high-throughput screening libraries, a key focus area for AI-assisted drug discovery platforms.

Future research directions for CAS No. 2229148-98-3 may explore its enantiomeric purity effects—a growing concern in chiral drug synthesis—and its potential in bioconjugation chemistry. These topics consistently rank high in academic search trends, indicating sustained interest in this compound's multifaceted applications.

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